H-D-Dab(Boc)-Ome HCl
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Overview
Description
Methyl (2R)-2-amino-4-{[(tert-butoxy)carbonyl]amino}butanoate is a chemical compound with significant applications in organic synthesis and pharmaceutical research. It is an ester derivative of an amino acid, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Dab(Boc)-Ome HCl typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is then esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid to form the methyl ester.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-amino-4-{[(tert-butoxy)carbonyl]amino}butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Achieved using trifluoroacetic acid or hydrochloric acid.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acid and methanol.
Deprotection: Yields the free amine and carbon dioxide.
Substitution: Forms substituted amines or amides depending on the reagents used.
Scientific Research Applications
Methyl (2R)-2-amino-4-{[(tert-butoxy)carbonyl]amino}butanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of amino acid derivatives with therapeutic properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of H-D-Dab(Boc)-Ome HCl involves its role as a protected amino acid derivative. The tert-butoxycarbonyl group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme catalysis and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R)-2-amino-4-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate
- Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-isopropoxyphenyl)butanoate
- Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanoate
Uniqueness
Methyl (2R)-2-amino-4-{[(tert-butoxy)carbonyl]amino}butanoate is unique due to its specific stereochemistry and the presence of the tert-butoxycarbonyl protecting group. This combination allows for selective reactions and protection of the amino group, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
methyl (2R)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(14)12-6-5-7(11)8(13)15-4/h7H,5-6,11H2,1-4H3,(H,12,14)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOHDYABQSVXIE-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@H](C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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